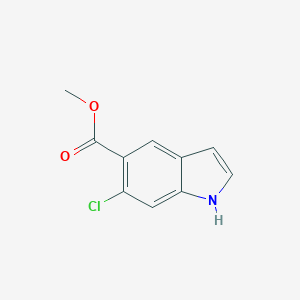

Methyl 6-chloro-1H-indole-5-carboxylate

Description

BenchChem offers high-quality Methyl 6-chloro-1H-indole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-chloro-1H-indole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-chloro-1H-indole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10(13)7-4-6-2-3-12-9(6)5-8(7)11/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGOUVTSYCXABHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2C(=C1)C=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444019 | |

| Record name | Methyl 6-chloro-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162100-83-6 | |

| Record name | Methyl 6-chloro-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-chloro-1H-indole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-chloro-1H-indole-5-carboxylate, a halogenated indole derivative, presents a scaffold of interest in medicinal chemistry and drug discovery. This technical guide synthesizes the currently available chemical and safety information for this compound. While comprehensive experimental data remains limited in publicly accessible literature, this document provides an overview of its chemical identity, extrapolated physical properties, and relevant synthetic considerations. The guide also outlines general experimental protocols for the synthesis of its precursor and the esterification reaction to form the title compound. Due to the absence of published biological data, this document highlights the potential research avenues for this molecule.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | Methyl 6-chloro-1H-indole-5-carboxylate |

| CAS Number | 651747-72-7 |

| Molecular Formula | C₁₀H₈ClNO₂ |

| Molecular Weight | 209.63 g/mol |

| Canonical SMILES | COC(=O)C1=CC2=C(C=C1Cl)NC=C2 |

| InChI Key | Not available in searched literature. |

Note: Properties such as melting point, boiling point, solubility, and pKa are not available in the searched literature.

Synthesis and Experimental Protocols

The synthesis of Methyl 6-chloro-1H-indole-5-carboxylate can be logically approached through the esterification of its corresponding carboxylic acid precursor, 6-chloro-1H-indole-5-carboxylic acid.

Synthesis of 6-chloro-1H-indole-5-carboxylic acid

A common route to indole-5-carboxylic acids involves multi-step synthesis starting from appropriately substituted anilines. While a specific protocol for 6-chloro-1H-indole-5-carboxylic acid was not found, a general synthetic strategy is outlined below. This workflow is based on established indole synthesis methodologies.

Caption: Generalized synthetic workflow for 6-chloro-1H-indole-5-carboxylic acid.

General Experimental Protocol (Hypothetical):

-

Protection: The amino group of a suitable 4-chloro-3-substituted aniline is protected, for example, by acetylation with acetic anhydride.

-

Side-chain Introduction: A two-carbon side chain is introduced at the ortho-position to the amino group, which will form the pyrrole ring of the indole.

-

Cyclization: The intermediate undergoes cyclization to form the indole ring. The specific conditions for this step would depend on the chosen synthetic route (e.g., Fischer, Reissert, or Bischler-Möhlau).

-

Deprotection: The protecting group on the indole nitrogen is removed.

-

Oxidation: The side chain at the 5-position is oxidized to a carboxylic acid using a suitable oxidizing agent (e.g., KMnO₄ or RuCl₃/NaIO₄).

Esterification to Methyl 6-chloro-1H-indole-5-carboxylate

The final step is the esterification of 6-chloro-1H-indole-5-carboxylic acid. A common and effective method is the Fischer-Speier esterification.

Caption: Workflow for the Fischer-Speier esterification.

Detailed Experimental Protocol (General):

-

Reaction Setup: To a solution of 6-chloro-1H-indole-5-carboxylic acid in an excess of anhydrous methanol, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is added.

-

Heating: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure Methyl 6-chloro-1H-indole-5-carboxylate.

Spectroscopic Data

No experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for Methyl 6-chloro-1H-indole-5-carboxylate was found in the public domain. Researchers are advised to perform their own spectral analysis for compound characterization.

Biological Activity and Signaling Pathways

There is no available information in the searched literature regarding the biological activity of Methyl 6-chloro-1H-indole-5-carboxylate or its involvement in any signaling pathways. Indole derivatives are known to exhibit a wide range of biological activities, and this compound could be a candidate for screening in various assays, for instance, as a kinase inhibitor, an antiviral agent, or a modulator of other cellular targets.

The following diagram illustrates a hypothetical workflow for screening the biological activity of this compound.

Caption: A potential workflow for investigating the biological activity.

Safety and Handling

A specific Safety Data Sheet (SDS) for Methyl 6-chloro-1H-indole-5-carboxylate is not publicly available. However, based on the SDS for the related compound, 6-chloro-1H-indole-5-carboxylic acid, the following hazards may be anticipated[1]:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

Methyl 6-chloro-1H-indole-5-carboxylate is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. This guide provides the available information on its chemical properties and outlines logical synthetic routes. The significant lack of experimental data, particularly regarding its biological activity, highlights a clear opportunity for novel research. Future studies are warranted to synthesize and characterize this compound fully and to explore its potential therapeutic applications.

References

In-Depth Technical Guide: Methyl 6-chloro-1H-indole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 6-chloro-1H-indole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, structure, and available data, offering a valuable resource for researchers engaged in the synthesis and evaluation of indole derivatives.

Chemical Identity and Structure

Methyl 6-chloro-1H-indole-5-carboxylate is a substituted indole, a bicyclic aromatic heterocycle that is a common scaffold in a wide array of biologically active compounds. The correct identification of this compound is crucial for experimental accuracy and reproducibility.

| Identifier | Value |

| Chemical Name | Methyl 6-chloro-1H-indole-5-carboxylate |

| CAS Number | 162100-83-6 |

| Molecular Formula | C₁₀H₈ClNO₂ |

| Molecular Weight | 209.63 g/mol |

Structure:

An In-depth Technical Guide to Methyl 6-chloro-1H-indole-5-carboxylate and Related Chloro-Indole Carboxylates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 6-chloro-1H-indole-5-carboxylate, a halogenated indole derivative of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data on this specific compound, this guide extends its scope to include closely related chloro-substituted indole carboxylate analogs to provide a broader context for its synthesis, properties, and potential applications.

Introduction to Chloro-Substituted Indole Carboxylates

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Halogenation, particularly chlorination, of the indole ring is a common strategy to modulate the physicochemical and pharmacological properties of these molecules. The position of the chlorine atom can significantly influence lipophilicity, metabolic stability, and binding affinity to biological targets. Methyl 6-chloro-1H-indole-5-carboxylate belongs to this important class of compounds, featuring a chlorine atom at the 6-position and a methyl carboxylate group at the 5-position of the indole ring.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of Methyl 6-chloro-1H-indole-5-carboxylate and its related analogs is presented in Table 1.

| Property | Methyl 6-chloro-1H-indole-5-carboxylate | 6-Chloro-1H-indole-5-carboxylic acid |

| IUPAC Name | 6-Chloro-1H-indole-5-carboxylic acid methyl ester | 6-Chloro-1H-indole-5-carboxylic acid |

| CAS Number | 162100-83-6[1] | 256935-86-1 |

| Molecular Formula | C10H8ClNO2[1] | C9H6ClNO2 |

| Molecular Weight | 209.63 g/mol | 195.60 g/mol |

| Synonyms | Methyl 6-chloroindole-5-carboxylate[1] | 6-chloro-1H-indole-5-carboxylic acid |

Spectroscopic Data

Table 2: Representative NMR Data for a Related Chloro-Indole

| Compound | 1H NMR (500 MHz, CDCl3) δ (ppm) | 13C NMR (125 MHz, CDCl3) δ (ppm) |

| 6-chloro-3-methyl-1H-indole | 7.88 (s, 1H), 7.48 (d, J = 8.4 Hz, 1H), 7.33 (d, J = 1.5 Hz, 1H), 7.09 (dd, J = 8.4, 1.8 Hz, 1H), 6.95 (dd, J = 2.0, 0.9 Hz, 1H), 2.31 (d, J = 0.9 Hz, 3H) | Not Available |

Synthesis and Experimental Protocols

A definitive, detailed experimental protocol for the synthesis of Methyl 6-chloro-1H-indole-5-carboxylate is not widely published. However, the synthesis of substituted indoles is a well-established field in organic chemistry. A general and versatile method for preparing substituted indoles is the Gassman indole synthesis. Below is a representative, generalized protocol for the synthesis of a substituted indole, which could be adapted for the synthesis of 6-chloro-1H-indole-5-carboxylic acid, the precursor to its methyl ester.

General Experimental Protocol: Gassman Indole Synthesis (Hypothetical Adaptation)

This protocol is a generalized representation and would require optimization for the specific synthesis of 6-chloro-1H-indole-5-carboxylic acid.

Objective: To synthesize 6-chloro-1H-indole-5-carboxylic acid from a suitable aniline precursor.

Materials:

-

Substituted aniline (e.g., 4-chloro-3-methyl-5-carboxyaniline)

-

tert-Butyl hypochlorite

-

Methylthio-2-propanone

-

Triethylamine

-

Raney nickel

-

Dichloromethane (DCM)

-

Ethanol

-

Standard laboratory glassware and purification apparatus (chromatography)

Procedure:

-

Chloramine Formation: A solution of the substituted aniline in dichloromethane is cooled to -70°C under a nitrogen atmosphere. An equimolar amount of tert-butyl hypochlorite in dichloromethane is added dropwise. The reaction mixture is stirred at this temperature for 1 hour.

-

Sulfonium Salt Formation: A solution of methylthio-2-propanone in dichloromethane is added dropwise to the reaction mixture at -70°C. The mixture is stirred for another hour at this temperature.

-

Ylide Formation and Cyclization: Triethylamine in dichloromethane is added dropwise to the suspension at -70°C. The reaction is allowed to warm to room temperature and stirred overnight. The resulting mixture contains the 3-methylthioindole intermediate.

-

Desulfurization: The crude 3-methylthioindole is dissolved in ethanol. An excess of freshly washed Raney nickel is added, and the mixture is stirred vigorously for 1-2 hours.

-

Work-up and Purification: The Raney nickel is removed by filtration through Celite, and the filter cake is washed with ethanol. The combined filtrates are concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the 6-chloro-1H-indole-5-carboxylic acid.

-

Esterification: The resulting carboxylic acid can be esterified to the methyl ester using standard methods, such as reaction with methanol in the presence of a catalytic amount of strong acid (e.g., H2SO4).

Diagram: Generalized Gassman Indole Synthesis Workflow

References

A Technical Guide to the Spectroscopic Characterization of Methyl 6-chloro-1H-indole-5-carboxylate

Disclaimer: Publicly available, comprehensive spectroscopic data specifically for Methyl 6-chloro-1H-indole-5-carboxylate is limited. This guide will provide representative spectroscopic data and experimental protocols for the closely related analogue, Methyl 1H-indole-5-carboxylate , to serve as a reference for researchers, scientists, and drug development professionals. The methodologies described can be adapted for the analysis of the title compound.

Indole derivatives are a significant class of heterocyclic compounds widely found in bioactive natural products and pharmaceuticals. The characterization of their structure is crucial for understanding their chemical properties and biological activities. This guide outlines the key spectroscopic techniques and experimental approaches for the analysis of indole carboxylates.

I. Spectroscopic Data

The following tables summarize the expected spectroscopic data for Methyl 1H-indole-5-carboxylate, which can be used as a comparative reference for Methyl 6-chloro-1H-indole-5-carboxylate. The presence of a chlorine atom at the 6-position in the target molecule will influence the chemical shifts and splitting patterns in the NMR spectra and may be observable in the mass and IR spectra.

Table 1: 1H NMR Spectroscopic Data for Methyl 1H-indole-5-carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.30 | s | 1H | H-4 |

| ~8.10 | br s | 1H | N-H |

| ~7.85 | dd | 1H | H-6 |

| ~7.40 | d | 1H | H-7 |

| ~7.25 | t | 1H | H-2 |

| ~6.55 | t | 1H | H-3 |

| ~3.90 | s | 3H | -OCH3 |

Solvent: DMSO-d6. Data is representative and may vary based on experimental conditions.

Table 2: 13C NMR Spectroscopic Data for Methyl 1H-indole-5-carboxylate

| Chemical Shift (δ) ppm | Assignment |

| ~167.5 | C=O (ester) |

| ~138.0 | C-7a |

| ~128.0 | C-3a |

| ~125.5 | C-2 |

| ~124.0 | C-5 |

| ~122.5 | C-4 |

| ~121.0 | C-6 |

| ~111.0 | C-7 |

| ~103.0 | C-3 |

| ~52.0 | -OCH3 |

Solvent: DMSO-d6. Data is representative and may vary based on experimental conditions.

Table 3: Mass Spectrometry Data for Methyl 1H-indole-5-carboxylate

| m/z | Interpretation |

| 175.06 | [M]+ (Molecular Ion) |

| 144.05 | [M - OCH3]+ |

| 116.05 | [M - COOCH3]+ |

Technique: Electron Ionization (EI). The isotopic pattern for Methyl 6-chloro-1H-indole-5-carboxylate would show a characteristic M+2 peak due to the 37Cl isotope.

Table 4: Infrared (IR) Spectroscopy Data for Indole Derivatives

| Wavenumber (cm-1) | Functional Group |

| ~3400 | N-H stretch |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (aliphatic, -CH3) |

| ~1700 | C=O stretch (ester) |

| ~1600-1450 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ester) |

The presence of a C-Cl bond in Methyl 6-chloro-1H-indole-5-carboxylate would likely result in an absorption in the 800-600 cm-1 region.[1]

II. Experimental Protocols

The following are general procedures for the synthesis and spectroscopic analysis of indole carboxylates, which can be adapted for Methyl 6-chloro-1H-indole-5-carboxylate.

A. Synthesis: Fischer Indole Synthesis

A common method for synthesizing indole derivatives is the Fischer indole synthesis.[2]

-

Reaction Setup: A mixture of an appropriately substituted phenylhydrazine (e.g., (4-carbomethoxy-3-chlorophenyl)hydrazine) and a ketone or aldehyde (e.g., pyruvate) is heated in the presence of an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride).

-

Reaction Conditions: The reaction is typically refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[3]

B. Spectroscopic Analysis

A systematic approach is used to determine the structure of the synthesized compound.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.

-

Data Acquisition: 1H NMR and 13C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Two-dimensional NMR experiments like COSY, HSQC, and HMBC can be performed to aid in structure elucidation.[6]

-

-

Mass Spectrometry (MS):

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron ionization (EI) is commonly used for volatile compounds, while electrospray ionization (ESI) is suitable for less volatile or more polar molecules. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm-1 to identify the characteristic vibrational frequencies of the functional groups present in the molecule.[7]

-

III. Visualizations

General Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organic compound like Methyl 6-chloro-1H-indole-5-carboxylate.

This guide provides a foundational understanding of the spectroscopic characterization of Methyl 6-chloro-1H-indole-5-carboxylate by leveraging data from a close analogue and outlining standard experimental procedures. Researchers can adapt these methodologies to suit their specific instrumentation and experimental goals.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 3. methyl indoline-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 5. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]

- 6. tetratek.com.tr [tetratek.com.tr]

- 7. tandfonline.com [tandfonline.com]

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 6-chloro-1H-indole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 6-chloro-1H-indole-5-carboxylate. Due to the absence of a publicly available, experimentally verified spectrum for this specific compound, this guide presents predicted spectral data based on the analysis of structurally related indole derivatives. It also includes comprehensive experimental protocols for the acquisition of high-quality NMR data for this class of compounds and logical diagrams to illustrate the workflow and principles of NMR analysis.

Molecular Structure

Compound Name: Methyl 6-chloro-1H-indole-5-carboxylate Molecular Formula: C₁₀H₈ClNO₂ Structure:

(Image generated for illustrative purposes)

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for Methyl 6-chloro-1H-indole-5-carboxylate. These predictions are derived from established spectral data for substituted indoles and general principles of NMR spectroscopy. The expected solvent is CDCl₃, with Tetramethylsilane (TMS) as the internal standard (0.00 ppm).

Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H1 (N-H) | 8.1 - 8.5 | br s | - | Broad singlet, chemical shift is concentration-dependent. |

| H2 | 7.2 - 7.4 | t | J ≈ 2.5 - 3.0 | Typically a triplet or doublet of doublets due to coupling with H3 and H1. |

| H3 | 6.5 - 6.7 | t | J ≈ 2.5 - 3.0 | Coupled with H2 and H1. |

| H4 | 7.9 - 8.1 | s | - | Aromatic proton, expected to be a singlet. |

| H7 | 7.5 - 7.7 | s | - | Aromatic proton, expected to be a singlet. |

| -OCH₃ | 3.9 - 4.0 | s | - | Methyl ester protons, singlet. |

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Notes |

| C2 | 125 - 128 | |

| C3 | 102 - 105 | |

| C3a | 128 - 130 | Quaternary carbon. |

| C4 | 120 - 123 | |

| C5 | 124 - 126 | Quaternary carbon, attached to the carboxylate group. |

| C6 | 129 - 132 | Quaternary carbon, attached to the chlorine atom. |

| C7 | 112 - 115 | |

| C7a | 135 - 138 | Quaternary carbon. |

| C=O | 167 - 170 | Carbonyl carbon of the methyl ester. |

| -OCH₃ | 51 - 53 | Methyl ester carbon. |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for indole derivatives like Methyl 6-chloro-1H-indole-5-carboxylate.

Sample Preparation

-

Sample Weighing: Accurately weigh between 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[1]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[1][2] Gentle vortexing or sonication can aid dissolution.

-

Filtration and Transfer: Filter the solution through a pipette with a glass wool plug into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[2] The final sample height in the tube should be around 4-5 cm.[2][3]

-

Internal Standard: If quantitative analysis is required or for precise chemical shift referencing, a small amount of an internal standard like Tetramethylsilane (TMS) can be added.

NMR Data Acquisition

These protocols are based on a standard 400 or 500 MHz NMR spectrometer.[4]

-

Instrument Setup: Insert the sample into the spectrometer.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[1]

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp spectral lines.[1]

-

Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure optimal signal detection.[5]

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: ~16 ppm (centered around 6-8 ppm).

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds.

-

Number of Scans (NS): 8-16 scans, depending on sample concentration.

-

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the spectrum using the solvent residual peak (e.g., CDCl₃ at δ 7.26 ppm) or the internal standard (TMS at δ 0.00 ppm).

-

Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.

-

Tuning and Matching: Tune and match the probe for the ¹³C frequency.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE).

-

Spectral Width: ~240 ppm (centered around 100-120 ppm).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 256 to 1024 scans or more, as ¹³C has a low natural abundance.

-

-

Data Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase the spectrum and perform baseline correction. Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at δ 77.16 ppm).

Visualizations

The following diagrams illustrate the logical workflow of NMR spectroscopy and the relationship between the molecular structure and the resulting spectral data.

Caption: Experimental workflow for NMR spectroscopy.

Caption: Logical relationship between molecular structure and NMR data.

References

Mass Spectrometry Analysis of Methyl 6-chloro-1H-indole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of Methyl 6-chloro-1H-indole-5-carboxylate, a heterocyclic compound of interest in pharmaceutical research. This document outlines potential fragmentation patterns, detailed experimental protocols for analysis, and illustrative workflows.

Introduction to Mass Spectrometry of Indole Derivatives

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules.[1][2] For indole derivatives like Methyl 6-chloro-1H-indole-5-carboxylate, "soft" ionization techniques such as Electrospray Ionization (ESI) are often employed, as they minimize fragmentation and typically keep the molecular ion intact.[3] ESI-MS can be coupled with tandem mass spectrometry (MS/MS) to induce and analyze fragmentation, providing valuable structural information.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is another viable technique, particularly for volatile and thermally stable indole compounds, often utilizing electron ionization (EI) which results in more extensive fragmentation patterns that can serve as a molecular fingerprint.[5][6]

Predicted Mass Spectrum and Fragmentation

The exact mass spectrum of Methyl 6-chloro-1H-indole-5-carboxylate is not publicly available. However, based on the general principles of mass spectrometry of indole derivatives, a predicted fragmentation pattern can be proposed.[4]

The molecular weight of Methyl 6-chloro-1H-indole-5-carboxylate (C10H8ClNO2) is approximately 210.63 g/mol . The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak (M+) and any chlorine-containing fragments, with the 37Cl isotope being about one-third the abundance of the 35Cl isotope.

Table 1: Predicted Key Ions in the Mass Spectrum of Methyl 6-chloro-1H-indole-5-carboxylate

| m/z (for 35Cl) | Predicted Fragment | Proposed Fragmentation Pathway |

| 210 | [M]+• | Molecular ion |

| 195 | [M - CH3]+ | Loss of the methyl radical from the ester |

| 179 | [M - OCH3]+ | Loss of the methoxy radical from the ester |

| 151 | [M - COOCH3]+ | Loss of the carbomethoxy group |

| 116 | [C7H5N]+• | Loss of chlorine and the carbomethoxy group |

Experimental Protocol: LC-MS/MS Analysis

This section details a representative protocol for the analysis of Methyl 6-chloro-1H-indole-5-carboxylate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

3.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of Methyl 6-chloro-1H-indole-5-carboxylate in methanol.

-

Working Solutions: Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water to achieve desired concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).

-

Matrix Samples (e.g., plasma): Perform a protein precipitation by adding three parts of cold acetonitrile to one part of the plasma sample. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted for analysis.

3.2. Liquid Chromatography (LC) Conditions

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

3.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 800 L/hr.

-

Cone Gas Flow: 50 L/hr.

-

MS1 Scan Range: m/z 50-500.

-

MS/MS: Select the precursor ion (e.g., m/z 210) for collision-induced dissociation (CID). Optimize collision energy to obtain characteristic fragment ions.

Visualizations

4.1. Experimental Workflow

Caption: Experimental workflow for LC-MS/MS analysis.

4.2. Illustrative Signaling Pathway

Many indole derivatives are known to interact with biological targets such as receptors or enzymes. The following diagram illustrates a hypothetical signaling pathway where an indole-based compound acts as a ligand for a G-protein coupled receptor (GPCR).

Caption: Hypothetical GPCR signaling pathway.

References

- 1. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]

- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 4. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characterization of Carbamazepine: Melting Point and Solubility

Abstract: Carbamazepine (CBZ) is a first-generation anticonvulsant drug widely used for the treatment of epilepsy and neuropathic pain.[1] Its clinical efficacy is intrinsically linked to its physicochemical properties, which are complicated by the existence of multiple crystalline forms, or polymorphs. These polymorphs exhibit different melting points and solubilities, directly impacting the drug's dissolution rate, bioavailability, and overall therapeutic performance.[2] This technical guide provides an in-depth analysis of the melting point and solubility of Carbamazepine, offering detailed experimental protocols for their determination and discussing the critical relationship between these properties and the drug's biopharmaceutical classification. This document is intended for researchers, scientists, and professionals involved in drug development and solid-state characterization.

Melting Point and Polymorphism of Carbamazepine

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[3] These different forms, while chemically identical, possess distinct physical properties, including melting point, solubility, and stability.[2] For Carbamazepine, at least four anhydrous polymorphs (Forms I, II, III, IV) and a dihydrate form have been extensively studied.[1][4] Form III is the most stable anhydrous form at room temperature and is the one typically used in commercial formulations.[1][4]

The various polymorphs of Carbamazepine can interconvert under different conditions, such as heating.[1] For instance, upon heating, the most stable Form III can melt and immediately recrystallize into Form I before finally melting at a higher temperature.[1] This complex thermal behavior underscores the importance of precise analytical techniques for characterization.

Data Presentation: Melting Points of Carbamazepine Polymorphs

Differential Scanning Calorimetry (DSC) is a primary technique used to determine the melting points and observe the phase transitions of polymorphic systems.[5] The melting points for the common anhydrous polymorphs of Carbamazepine are summarized below.

| Polymorphic Form | Melting Point (Tm) / Transition Temperature | Reference(s) |

| Form I | ~191-193 °C | [1][6][7] |

| Form II | ~179-180 °C (often transforms before melting) | [6] |

| Form III | ~174-176 °C (melts and recrystallizes to Form I) | [1][6] |

| Form IV | ~181-182 °C | [6] |

Note: Reported values can vary slightly based on experimental conditions, such as heating rate.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

This protocol outlines the standardized method for analyzing the thermal behavior of Carbamazepine polymorphs.

Objective: To determine the melting point and observe polymorphic transitions of a Carbamazepine sample.

Apparatus:

-

Differential Scanning Calorimeter (DSC) equipped with a cooling system.[5]

-

Aluminum or hermetically sealed sample pans and lids.

-

Microbalance (accurate to ±0.01 mg).

-

Crimper for sealing pans.

Procedure:

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium) according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 2-5 mg of the Carbamazepine powder into an aluminum DSC pan.

-

Encapsulation: Place the lid on the pan and seal it using a crimper. Ensure the pan is properly sealed to prevent any loss of material during heating. Prepare an empty, sealed pan to be used as a reference.

-

DSC Analysis:

-

Place the sample pan and the reference pan into the DSC cell.

-

Equilibrate the system at a starting temperature (e.g., 25 °C).

-

Heat the sample at a controlled rate, typically 10 °C/min, up to a final temperature well above the expected melting point (e.g., 220 °C).[8] Faster scan rates (up to 500 °C/min) can sometimes be used to inhibit certain transformations and isolate the melting of metastable forms.[8]

-

Maintain an inert atmosphere by purging the cell with nitrogen gas (e.g., at 50 mL/min).

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Endothermic events, such as melting, will appear as peaks. Exothermic events, like recrystallization, will also be visible.[3]

-

Determine the onset temperature of the melting endotherm, which is reported as the melting point.[9]

-

Integrate the area under the peak to determine the heat of fusion (ΔHf).[9]

-

Solubility of Carbamazepine

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Carbamazepine is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[10][11][12] This low solubility makes the dissolution process the rate-limiting step for absorption.[12]

The solubility of Carbamazepine is influenced by its polymorphic form, the solvent system, and pH. The different crystal lattice energies of the polymorphs lead to variations in their solubility; metastable forms are generally more soluble than the stable form.[2] For example, the solubility of Form II is reported to be about 1.1 times higher than that of the more stable Form III in ethanol.[2]

Data Presentation: Solubility of Carbamazepine Polymorphs

The solubility of Carbamazepine varies significantly depending on the solvent. While its aqueous solubility is low, it is more soluble in organic solvents.

| Solvent | Polymorph | Solubility (at approx. 20-25 °C) | Reference(s) |

| Water | Dihydrate | ~0.15 mg/mL | [7] |

| Ethanol | Form III | 18.60 mg/mL | [2] |

| Dichloromethane | Not specified | ~124.6 mg/mL (calculated from mole fraction) | [13] |

Note: Direct comparison is challenging as data is reported under varied conditions and units.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[14][15]

Objective: To determine the equilibrium solubility of a Carbamazepine polymorph in a specified solvent.

Apparatus:

-

Glass vials or flasks with screw caps.

-

Orbital shaker or thermomixer capable of maintaining a constant temperature.[16]

-

Centrifuge.

-

Syringe filters (e.g., 0.45 µm pore size).

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC).

Procedure:

-

System Preparation: Prepare the desired solvent (e.g., phosphate buffer pH 7.4 to simulate intestinal fluid).

-

Sample Addition: Add an excess amount of the Carbamazepine powder to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.[14]

-

Equilibration: Add a precise volume of the solvent to each vial. Seal the vials tightly.

-

Agitation: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period.[14] An equilibration time of 24 to 72 hours is typically required to ensure equilibrium is reached.[14][15]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter the solution using a syringe filter to remove any remaining solid particles.

-

Dilution and Quantification:

-

Dilute the clear filtrate with the solvent to a concentration that falls within the linear range of the analytical method.

-

Measure the concentration of Carbamazepine in the diluted sample using a validated UV-Vis or HPLC method.[17]

-

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the thermodynamic solubility, typically reported in mg/mL or µg/mL.

Mandatory Visualizations

Logical Relationship: The Biopharmaceutics Classification System (BCS)

The BCS framework categorizes drugs based on their aqueous solubility and intestinal permeability, which are the key factors governing oral drug absorption. Carbamazepine's classification as a BCS Class II drug (Low Solubility, High Permeability) dictates that its absorption is limited by its dissolution rate.[11][12]

Experimental Workflow: Pharmaceutical Polymorph Screening

Identifying all relevant polymorphs is a critical step in drug development to select the most stable and suitable form for a final drug product.[18][19] A systematic polymorph screen involves recrystallizing the API under a wide array of conditions.[20]

References

- 1. scielo.br [scielo.br]

- 2. Selective crystallisation of carbamazepine polymorphs on surfaces with differing properties - CrystEngComm (RSC Publishing) DOI:10.1039/C7CE01317E [pubs.rsc.org]

- 3. shimadzu.com [shimadzu.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. tainstruments.com [tainstruments.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. youtube.com [youtube.com]

- 10. IMPAIRMENT OF THE IN VITRO RELEASE OF CARBAMAZ EPI NE FROM TABLETS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Table 4, Biopharmaceutics Classification System of antiepileptic medications - Effectiveness and Safety of Antiepileptic Medications in Patients With Epilepsy - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Impairment of the in vitro release of carbamazepine from tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. enamine.net [enamine.net]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. bioassaysys.com [bioassaysys.com]

- 18. sygnaturediscovery.com [sygnaturediscovery.com]

- 19. SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development [drug-dev.com]

- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

The Multifaceted Biological Activities of Chloro-Substituted Indole Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. The introduction of a chlorine atom and an ester functional group onto this bicyclic heterocycle gives rise to a class of compounds known as chloro-substituted indole esters, which exhibit a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the known biological activities of these compounds, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, detailing quantitative bioactivity data, experimental methodologies, and the underlying mechanisms of action to facilitate further research and drug development endeavors.

Anticancer Activity

Chloro-substituted indole esters have emerged as a promising class of anticancer agents, demonstrating potent activity against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways.[1][2]

Quantitative Anticancer Activity Data

The in vitro cytotoxic and inhibitory activities of several 5-chloro-indole-2-carboxylate derivatives have been evaluated against various cancer cell lines and kinases. The data, including 50% growth inhibition (GI₅₀) and 50% inhibitory concentration (IC₅₀) values, are summarized in Table 1.

Table 1: Anticancer Activity of 5-Chloro-indole-2-carboxylate Derivatives [1][3][4]

| Compound ID | R Group | Mean GI₅₀ (nM)¹ | IC₅₀ vs. EGFR (nM) | IC₅₀ vs. BRAFV600E (nM) |

| 3a | H | 35 | 75 | 45 |

| 3b | p-pyrrolidin-1-yl | 31 | 71 | 38 |

| 3e | m-piperidin-1-yl | 29 | 68 | 35 |

| Erlotinib | (Reference) | 33 | 80 | 60 |

| Vemurafenib | (Reference) | - | - | 15 |

¹Mean GI₅₀ against a panel of four human cancer cell lines.

Signaling Pathway Inhibition: EGFR and BRAF

The anticancer effects of many chloro-substituted indole esters are attributed to their ability to inhibit protein kinases involved in oncogenic signaling. The EGFR signaling cascade is a critical pathway that, when dysregulated, can lead to uncontrolled cell growth.[5] Similarly, the BRAF kinase is a key component of the MAPK/ERK pathway, and its V600E mutation is a common driver in several cancers.

Below is a diagram illustrating the EGFR and BRAF signaling pathways and the points of inhibition by these indole derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7][8][9]

Workflow:

Detailed Methodology:

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the chloro-substituted indole esters. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

-

MTT Addition: After the incubation period, MTT solution is added to each well to a final concentration of 0.5 mg/mL, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Antimicrobial Activity

Certain chloro-substituted indole esters have demonstrated notable activity against a range of bacterial and fungal pathogens. The presence of the chlorine atom on the indole ring often enhances the antimicrobial potency of these molecules.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Antibacterial Activity of Chloro-Substituted Indole Derivatives [10][11]

| Compound/Derivative | Bacterium | MIC (µg/mL) |

| Indole-thiadiazole derivative (m-chlorophenyl) | Staphylococcus aureus | 6.25 |

| Indole-triazole derivative (m-chlorophenyl) | Staphylococcus aureus | 6.25 |

| Indole-thiadiazole derivative (m-chlorophenyl) | MRSA | >6.25 |

| Indole-triazole derivative (m-chlorophenyl) | MRSA | 6.25 |

| Ciprofloxacin (Reference) | MRSA | 6.25 |

| 5-Chloro indole derivative | Staphylococcus aureus | 16 |

| 6-Chloro indole derivative | Staphylococcus aureus | 8 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Test

The MIC of a compound is determined using a broth microdilution method.[12][13][14][15]

Workflow:

Detailed Methodology:

-

Compound Dilution: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Antiviral Activity

The antiviral potential of chloro-substituted indole esters has been investigated against several viruses, including the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). These compounds can act as inhibitors of viral enzymes that are essential for replication.

Quantitative Antiviral Data

The antiviral activity is often expressed as the 50% effective concentration (EC₅₀) or the 50% inhibitory concentration (IC₅₀) against a specific viral target.

Table 3: Antiviral Activity of Indole Chloropyridinyl Esters against SARS-CoV-2 [16][17]

| Compound | SARS-CoV-2 3CLpro IC₅₀ (nM) | Antiviral EC₅₀ in VeroE6 cells (µM) |

| 1 | 250 | 2.8 |

| 7d (N-allyl derivative) | 73 | Not Reported |

| Remdesivir (Reference) | - | 1.2 |

Mechanism of Action: Inhibition of SARS-CoV-2 3CLpro

The main protease (3CLpro) of SARS-CoV-2 is a cysteine protease that plays a critical role in the viral replication cycle by cleaving the viral polyproteins.[18][19][20] Indole chloropyridinyl esters have been shown to act as covalent inhibitors of this enzyme. The catalytic dyad of 3CLpro, consisting of Cysteine-145 and Histidine-41, is involved in the nucleophilic attack on the ester carbonyl of the inhibitor. This leads to the formation of a covalent thioester bond with the active site cysteine, thereby inactivating the enzyme.[16]

References

- 1. Identification of Indole Derivatives as Self-Growth Inhibitors of Symbiobacterium thermophilum, a Unique Bacterium Whose Growth Depends on Coculture with a Bacillus sp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scirp.org [scirp.org]

- 3. medium.com [medium.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 9. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 10. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. assaygenie.com [assaygenie.com]

- 15. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

The Strategic Role of Methyl 6-chloro-1H-indole-5-carboxylate as a Versatile Chemical Scaffolding

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the indole nucleus stands as a privileged scaffold, forming the core of numerous biologically active compounds and functional materials. Among the vast array of substituted indoles, Methyl 6-chloro-1H-indole-5-carboxylate emerges as a particularly valuable and versatile building block. Its unique substitution pattern, featuring a chlorine atom at the 6-position and a methyl carboxylate group at the 5-position, offers a strategic combination of electronic properties and reactive handles. This guide provides a comprehensive overview of the synthesis, properties, and applications of Methyl 6-chloro-1H-indole-5-carboxylate, highlighting its pivotal role in the development of novel therapeutics and advanced materials.

Synthesis and Chemical Properties

The synthesis of Methyl 6-chloro-1H-indole-5-carboxylate is predicated on the availability of its precursor, 6-chloro-1H-indole-5-carboxylic acid. The final step to obtain the target molecule is a classic esterification reaction.

General Synthetic Approach

A common and effective method for the synthesis of Methyl 6-chloro-1H-indole-5-carboxylate is the Fischer esterification of 6-chloro-1H-indole-5-carboxylic acid. This acid-catalyzed reaction utilizes an excess of methanol to drive the equilibrium towards the formation of the methyl ester.

Experimental Protocol: Fischer Esterification of 6-chloro-1H-indole-5-carboxylic acid

Materials:

-

6-chloro-1H-indole-5-carboxylic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst (e.g., HCl, TsOH)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-chloro-1H-indole-5-carboxylic acid in an excess of anhydrous methanol.

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension with stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude Methyl 6-chloro-1H-indole-5-carboxylate can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Physicochemical Properties

While specific experimental data for Methyl 6-chloro-1H-indole-5-carboxylate is not widely published, its properties can be inferred from related structures. The presence of the electron-withdrawing chlorine atom and the ester group influences the electronic distribution within the indole ring, impacting its reactivity in further chemical transformations.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₀H₈ClNO₂ |

| Molecular Weight | 209.63 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |

| Reactivity | The indole nitrogen can be alkylated or acylated. The ester group can be hydrolyzed or converted to other functional groups. The aromatic ring is susceptible to electrophilic substitution. |

Role as a Chemical Building Block

The strategic placement of the chloro and carboxylate groups on the indole scaffold makes Methyl 6-chloro-1H-indole-5-carboxylate a highly valuable intermediate in multi-step organic synthesis, particularly in the realm of drug discovery.

Pharmaceutical Applications

The 6-chloroindole moiety is a key feature in a number of pharmacologically active molecules. The chlorine atom can enhance binding affinity to target proteins through halogen bonding and can improve metabolic stability. The ester at the 5-position provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

Derivatives of 6-chloroindoles have shown a wide range of biological activities, including:

-

Antipsychotic agents: The 6-chlorooxindole core is found in compounds with neuroleptic activity. For instance, the monohydrate of 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one hydrochloride is a known neuroleptic agent.[1]

-

Serotonin (5-HT) receptor agonists: Indole derivatives are well-known for their interaction with serotonin receptors. The 6-halo substitution can modulate the affinity and selectivity for different receptor subtypes, which is relevant for the treatment of migraine, depression, and anxiety.[2]

Logical Workflow for Drug Discovery

The use of Methyl 6-chloro-1H-indole-5-carboxylate as a building block in a drug discovery program can be visualized as follows:

Materials Science Applications

The indole ring system is also of interest in materials science due to its electronic and photophysical properties. The defined substitution pattern of Methyl 6-chloro-1H-indole-5-carboxylate allows for its incorporation into polymers and other macromolecules to tune their properties, such as conductivity, fluorescence, and thermal stability.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the indole protons and the methyl ester protons. The protons on the benzene ring will appear as a complex splitting pattern influenced by the chloro and carboxylate substituents. The N-H proton of the indole will typically appear as a broad singlet. The methyl group of the ester will be a sharp singlet at approximately 3.9 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the ten carbon atoms in the molecule. The carbonyl carbon of the ester will be in the downfield region (around 165-170 ppm). The aromatic carbons will appear in the range of 110-140 ppm, with their chemical shifts influenced by the attached functional groups. The methyl carbon of the ester will be in the upfield region (around 52 ppm).

Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (209.63 g/mol ). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a characteristic feature, with a prominent M+2 peak.

Conclusion

Methyl 6-chloro-1H-indole-5-carboxylate is a strategically important chemical building block with significant potential in both medicinal chemistry and materials science. Its synthesis from the corresponding carboxylic acid is straightforward, and its unique substitution pattern provides a versatile platform for the development of novel compounds with tailored properties. As the demand for new therapeutics and advanced materials continues to grow, the role of such well-defined and functionalized scaffolds will undoubtedly become even more critical in driving innovation. Further research into the specific applications and reactions of this compound is warranted to fully exploit its potential.

References

A Technical Guide to the Discovery and History of Substituted Indole-5-Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds of significant biological importance. Among the various substituted indoles, those bearing a carboxylate group at the 5-position have emerged as a versatile class of compounds with diverse therapeutic potential. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological activities of substituted indole-5-carboxylates, tailored for professionals in the field of drug discovery and development.

Historical Perspective and Discovery

The journey of substituted indole-5-carboxylates is intrinsically linked to the broader history of indole chemistry. The seminal Fischer indole synthesis , discovered in 1883 by Emil Fischer, provided a foundational method for constructing the indole ring system from arylhydrazines and carbonyl compounds.[1][2] This reaction remains a cornerstone in the synthesis of a wide variety of substituted indoles.

Another critical historical method is the Japp-Klingemann reaction , which is used to synthesize hydrazones from β-keto-acids or esters and aryl diazonium salts.[3][4][5][6] The resulting hydrazones are often key intermediates that can be cyclized to form indoles via the Fischer indole synthesis.[5][6] These classical reactions paved the way for the preparation of various indole derivatives, including those with substituents on the benzene ring.

The specific exploration of indole-5-carboxylic acid and its derivatives gained momentum with the understanding of tryptophan metabolism, where indole-5-carboxylic acid is recognized as a metabolite.[7][8][9] This biological context spurred interest in synthesizing and evaluating this scaffold for potential therapeutic applications. Early synthetic efforts often involved the cyclization of appropriately substituted phenylhydrazines, for example, using 4-hydrazinobenzoic acid as a starting material in the Fischer indole synthesis to introduce the C5-carboxy group. A Korean patent describes a process for preparing 5-substituted indole-2-carboxylates starting from p-substituted anilines, which are converted to the corresponding diazonium salts and then subjected to a Japp-Klingemann type reaction followed by Fischer cyclization.[10]

A significant application that highlights the importance of the indole-5-carboxylic acid scaffold is in the synthesis of the antidepressant drug vilazodone. The synthesis of a key hydroxylated metabolite of vilazodone involves the construction of a 6-hydroxy-indole-5-carboxylic acid derivative, for which Japp-Klingemann type Fischer-indole synthesis protocols have been adapted.[11]

Key Synthetic Methodologies

The synthesis of substituted indole-5-carboxylates primarily relies on classical indole ring-forming reactions, with modifications to introduce the desired substitution pattern.

Fischer Indole Synthesis

The Fischer indole synthesis is a versatile method for preparing indole-5-carboxylates. The general approach involves the reaction of a 4-carboxyphenylhydrazine with an appropriate aldehyde or ketone under acidic conditions.

Experimental Protocol: Synthesis of Ethyl 2-methyl-1H-indole-5-carboxylate

This protocol is adapted from a procedure for a related compound and illustrates the general principles.

Step 1: Preparation of the Hydrazone A solution of 4-ethoxycarbonylphenylhydrazine hydrochloride (1 equivalent) in a suitable solvent (e.g., ethanol) is treated with 2-oxopropanoic acid (1 equivalent). The mixture is stirred at room temperature until the formation of the hydrazone is complete, as monitored by TLC. The product is typically isolated by filtration.

Step 2: Fischer Indole Cyclization The dried hydrazone from Step 1 is suspended in a high-boiling solvent such as Dowtherm A. A catalytic amount of a strong acid (e.g., polyphosphoric acid or zinc chloride) is added. The mixture is heated to a high temperature (e.g., 180-220 °C) for a specified period. After cooling, the reaction mixture is diluted with a solvent like toluene and washed with aqueous base to remove the acid catalyst. The organic layer is then dried and concentrated. The crude product is purified by column chromatography or recrystallization to yield ethyl 2-methyl-1H-indole-5-carboxylate.

Japp-Klingemann Reaction

The Japp-Klingemann reaction provides an alternative route to the necessary hydrazone precursors for the Fischer indole synthesis.

Experimental Protocol: Synthesis of an Indole-5-carboxylate Precursor via Japp-Klingemann Reaction

Step 1: Diazotization of 4-aminobenzoic acid 4-Aminobenzoic acid (1 equivalent) is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite (1 equivalent) in water is added dropwise, maintaining the temperature below 5 °C. The completion of the diazotization is monitored using starch-iodide paper.

Step 2: Coupling with a β-ketoester The cold diazonium salt solution from Step 1 is added slowly to a cooled, stirred solution of a β-ketoester, such as ethyl 2-methylacetoacetate (1 equivalent), in a mixture of ethanol and water containing a base (e.g., sodium hydroxide or sodium acetate). The pH is maintained in the appropriate range to facilitate the coupling reaction. The resulting azo compound undergoes in-situ cleavage of the acetyl group to form the corresponding hydrazone.

Step 3: Fischer Indole Cyclization The hydrazone obtained in Step 2 is then cyclized under acidic conditions as described in the Fischer indole synthesis protocol to yield the desired substituted ethyl indole-5-carboxylate.

Therapeutic Applications and Biological Activities

Substituted indole-5-carboxylates have been investigated for a range of therapeutic applications, primarily as enzyme inhibitors and receptor modulators.

Histone Deacetylase (HDAC) Inhibitors

Several substituted indole-5-carboxylates have been identified as potent inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy.

| Compound | Target | IC50 (nM) | Reference |

| Indole-5-carboxamide derivative 1 | HDAC6 | 12 | [12] |

| Indole-5-carboxamide derivative 2 | HDAC6 | 35 | [12] |

| Indole-5-hydroxamic acid derivative | HDAC3 | 5 | [13] |

Signaling Pathway: HDAC Inhibition

The mechanism of action of HDAC inhibitors involves the prevention of deacetylation of histone proteins. This leads to a more open chromatin structure, allowing for the transcription of tumor suppressor genes that are often silenced in cancer cells. The upregulation of these genes can induce cell cycle arrest, differentiation, and apoptosis.

Serotonin Receptor Agonists

The indole nucleus is a key component of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Consequently, many indole derivatives, including those with a 5-carboxylate or related functional group, have been explored as ligands for serotonin receptors. These receptors are implicated in a variety of physiological and pathological processes, making them important drug targets for neurological and psychiatric disorders.[2] For instance, certain indole carbazimidamides have been evaluated as potent 5-HT4 receptor agonists.[14]

Signaling Pathway: Serotonin Receptor (5-HT) Agonism

As agonists, these compounds bind to and activate serotonin receptors, mimicking the effect of endogenous serotonin. The specific downstream signaling cascade depends on the receptor subtype. For example, the 5-HT2A receptor is a Gq/G11-coupled receptor. Activation of this receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.

Conclusion

Substituted indole-5-carboxylates represent a historically significant and therapeutically relevant class of molecules. From their origins in classical indole synthesis to their current investigation as targeted therapies, these compounds continue to be a fertile ground for drug discovery. The versatility of the indole scaffold, combined with the electronic and functional properties of the 5-carboxylate group, allows for the fine-tuning of biological activity against a range of targets. Future research in this area will likely focus on the development of more selective and potent derivatives, as well as the exploration of novel therapeutic applications.

Experimental Workflows

The general workflow for the discovery and evaluation of novel substituted indole-5-carboxylates follows a standard drug discovery pipeline.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. organicreactions.org [organicreactions.org]

- 4. Japp klingemann reaction | PPTX [slideshare.net]

- 5. Japp-Klingemann_reaction [chemeurope.com]

- 6. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 7. Indole-5-carboxylic acid | 1670-81-1 | FI01415 | Biosynth [biosynth.com]

- 8. mdpi.com [mdpi.com]

- 9. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. KR100411599B1 - Process for preparation of 5-substituted indole derivatives - Google Patents [patents.google.com]

- 11. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fischer Indole Synthesis [organic-chemistry.org]

- 13. 5-Hydroxytryptophan synthesis - chemicalbook [chemicalbook.com]

- 14. Indole-5-carboxylic acid | 1670-81-1 [amp.chemicalbook.com]

An In-Depth Technical Guide to Methyl 6-chloro-1H-indole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-chloro-1H-indole-5-carboxylate is a halogenated indole derivative with potential applications in medicinal chemistry and drug discovery. As a substituted indole, it belongs to a class of compounds known for a wide range of biological activities. This technical guide provides an overview of the available information on this compound, including its commercial availability, physicochemical properties (both reported and predicted), and a generalized synthetic approach based on established indole syntheses. Due to the limited publicly available data for this specific molecule, this guide also includes information on closely related analogs to provide a comparative context for its potential properties and applications.

Commercial Availability

Methyl 6-chloro-1H-indole-5-carboxylate is available from a limited number of specialized chemical suppliers. Researchers interested in procuring this compound should inquire with these vendors for availability, pricing, and purity specifications.

Identified Commercial Supplier:

-

Parchem has been identified as a supplier of Methyl 6-chloro-1H-indole-5-carboxylate, listed with CAS number 651747-72-7.[1]

It is crucial for researchers to request a Certificate of Analysis (CoA) from the supplier to obtain lot-specific data on purity and other quality control parameters.

Physicochemical Properties

Table 1: Physicochemical Data

| Property | Methyl 6-chloro-1H-indole-5-carboxylate | Methyl 5-chloro-1H-indole-2-carboxylate (for comparison) |

| CAS Number | 651747-72-7 | 87802-11-7 |

| Molecular Formula | C₁₀H₈ClNO₂ | C₁₀H₈ClNO₂ |

| Molecular Weight | 209.63 g/mol | 209.63 g/mol |

| Purity | Not specified (Request from supplier) | Typically ≥98% |

| Melting Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

| Appearance | Data not available | Data not available |

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of Methyl 6-chloro-1H-indole-5-carboxylate is not detailed in the reviewed literature. However, the synthesis of substituted indoles is a well-established area of organic chemistry, with the Fischer indole synthesis being a prominent method. The following represents a generalized protocol for the synthesis of a chloro-substituted indole carboxylate, which could be adapted for the target molecule.

Generalized Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone. For the synthesis of Methyl 6-chloro-1H-indole-5-carboxylate, a potential starting material would be (4-chloro-3-(methoxycarbonyl)phenyl)hydrazine, which would then be reacted with a suitable aldehyde or ketone followed by cyclization.

Reaction Scheme:

Caption: Generalized Fischer Indole Synthesis Pathway.

Experimental Workflow:

Caption: General Experimental Workflow for Indole Synthesis.

Detailed Methodologies (Hypothetical):

-

Phenylhydrazone Formation:

-

Dissolve the substituted phenylhydrazine (1.0 eq) in a suitable solvent such as ethanol.

-

Add the corresponding aldehyde or ketone (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours, during which the phenylhydrazone may precipitate.

-

Isolate the phenylhydrazone by filtration and wash with cold ethanol.

-

-

Cyclization:

-

Add the dried phenylhydrazone to a solution of a strong acid, such as polyphosphoric acid or a mixture of sulfuric acid in a suitable solvent.

-

Heat the mixture to a temperature typically ranging from 80 to 150 °C. The optimal temperature will depend on the specific substrates.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the acidic solution carefully with a base (e.g., sodium hydroxide or sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Potential Applications in Drug Discovery

While no specific biological activities or signaling pathway involvements have been reported for Methyl 6-chloro-1H-indole-5-carboxylate, the indole scaffold is a well-known "privileged structure" in medicinal chemistry. Its derivatives have been investigated for a wide array of therapeutic applications.

Logical Relationship of Indole Scaffolds in Drug Discovery:

Caption: Role of Indole Derivatives in Drug Discovery.

Based on the activities of other chlorinated indole derivatives, Methyl 6-chloro-1H-indole-5-carboxylate could be investigated for activities including, but not limited to:

-

Anticancer Agents: Many substituted indoles have shown potent anticancer activity by targeting various signaling pathways involved in cell proliferation and apoptosis.

-

Antimicrobial Agents: The indole nucleus is a core component of several natural and synthetic antimicrobial compounds.

-

Antiviral Agents: Certain indole derivatives have demonstrated efficacy against a range of viruses.

-

Central Nervous System (CNS) Active Agents: The structural similarity of the indole ring to neurotransmitters like serotonin has led to the development of numerous CNS-active drugs.

Conclusion